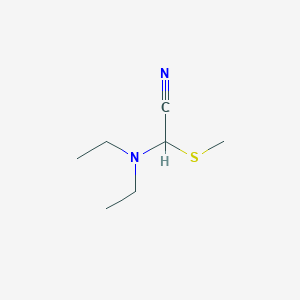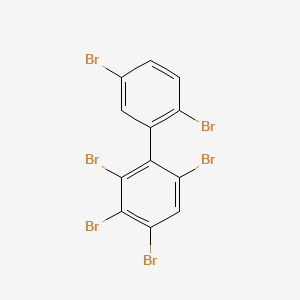
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one is a chemical compound that belongs to the class of kavalactones. These compounds are known for their diverse biological activities and are often found in plants of the Piperaceae family. This particular compound has been isolated from the leaves of Piper fuligineum Kunth, a shrub endemic to Brazil .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of 4-methoxy-2H-pyran-2-one as a starting material, which undergoes a series of reactions to introduce the 3-phenyloxiran-2-yl group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The methoxy and oxirane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies, particularly in its interaction with various enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including antiviral and anticancer activities.
作用機序
The mechanism of action of 4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
4-Methoxy-6-styryl-2H-pyran-2-one: Another kavalactone with similar structural features.
6-(1,2-Dihydroxy-2-phenylethyl)-4-methoxy-2H-pyran-2-one: A compound with additional hydroxyl groups.
Methyl 4-methoxy-3-(3-methylbut-2-enoyl)benzoate: A benzoic acid derivative with a similar methoxy group.
Uniqueness
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one is unique due to the presence of the 3-phenyloxiran-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other kavalactones and contributes to its specific interactions with biological targets .
特性
| 111864-32-5 | |
分子式 |
C14H12O4 |
分子量 |
244.24 g/mol |
IUPAC名 |
4-methoxy-6-(3-phenyloxiran-2-yl)pyran-2-one |
InChI |
InChI=1S/C14H12O4/c1-16-10-7-11(17-12(15)8-10)14-13(18-14)9-5-3-2-4-6-9/h2-8,13-14H,1H3 |
InChIキー |
MLGUXXSGWWCJQW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)OC(=C1)C2C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)


